(1H-indol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
A variety of indole-based compounds, including those similar to the specified chemical structure, have been synthesized and characterized for their potential applications. For example, compounds derived from (1H-indol-3-ylmethoxy)-acetic acid have been synthesized and evaluated for their antimicrobial activities, demonstrating the relevance of indole and thiophene moieties in developing bioactive compounds (Nagarapu & Pingili, 2014). Similarly, thiazol-5-yl and thiophene-2-yl methanone derivatives have been synthesized, showcasing the utility of such frameworks in generating compounds with potential pharmacological applications (Shahana & Yardily, 2020).
Enzyme Inhibitory Activity
Compounds featuring thiophene and piperidin-1-yl groups have been designed and evaluated for their enzyme inhibitory activities, indicating the potential for such compounds in therapeutic applications. Specifically, certain derivatives have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, highlighting the pharmaceutical potential of these chemical frameworks (Cetin, Türkan, Bursal, & Murahari, 2021).
Anticancer Activity
The incorporation of thiophene and indole moieties into compounds has been associated with anticancer activities. For instance, derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid have demonstrated significant growth inhibitory effects on various cancer cell lines, suggesting the potential of such structures in the development of anticancer agents (Inceler, Yılmaz, & Baytas, 2013).
Structural and Molecular Studies
The synthesis of novel heterocyclic compounds, including those with thiophene and oxadiazol moieties, has been accompanied by comprehensive structural and molecular analyses. These studies often involve advanced techniques such as Hirshfeld surface analysis and molecular docking, providing insights into the molecular interactions and potential biological targets of these compounds (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Future Directions
Properties
IUPAC Name |
1H-indol-2-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-21(18-11-15-5-1-2-6-17(15)22-18)25-8-3-4-14(12-25)10-19-23-20(24-27-19)16-7-9-28-13-16/h1-2,5-7,9,11,13-14,22H,3-4,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUSZRQYGNGASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)CC4=NC(=NO4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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